N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide
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Overview
Description
N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a nitro group attached to a benzamide structure, along with a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 3-methylphenyl isothiocyanate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted benzamides or thiourea derivatives.
Scientific Research Applications
N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to disruption of cellular processes. The nitro group and thiourea moiety play crucial roles in its activity, potentially interacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide
- N-{[(3-methylphenyl)carbamothioyl]amino}benzamide
- N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
Uniqueness
N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a thiourea linkage, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-3-2-4-12(9-10)16-15(22)17-14(19)11-5-7-13(8-6-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCDPBUUURJLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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